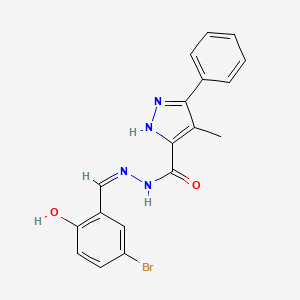

(Z)-N'-(5-溴-2-羟基亚苄基)-4-甲基-3-苯基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15BrN4O2 and its molecular weight is 399.248. The purity is usually 95%.

BenchChem offers high-quality (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

潜在的抗SARS-CoV-2主要蛋白酶药物候选物

该化合物已被用于合成新型铜(II)席夫碱配合物,这些配合物已被探索为抗SARS-CoV-2主要蛋白酶的潜在药物候选物 . 已发现这些配合物易于与SARS-CoV-2主要蛋白酶活性位点区域的病毒蛋白结合 . 分子对接计算显示结合能为-9.8 kcal mol −1,抑制常数为4.235 μM .

结构-性质关系研究

对配合物进行了DFT (密度泛函理论)计算,以研究结构-性质关系 . 这有助于了解该化合物及其配合物在原子和分子水平上的行为 .

赫希菲尔德表面分析

还对配合物的晶体结构进行了赫希菲尔德表面分析 . 该分析提供了有关化合物晶体结构中分子间相互作用的信息 .

高选择性铜(II)膜电极的离子载体

该化合物已被用作离子载体,用于构建电位法铜(II)离子电极 . 设计的电极在1.0 x 10-5 – 1.0 x 10-1 M Cu(II) 离子浓度范围内显示出宽线性响应,能斯特斜率为每十年29.34 mV .

废水分析

使用该化合物设计的电极用于测定废水样品中的铜离子浓度 . 所得结果与所进行的光谱法(原子吸收光谱法,AAS)方法同步相关 .

晶体结构分析

生物活性

(Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical formula of (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is C₁₄H₁₃BrN₄O₃. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the bromo and hydroxy groups in the structure may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism often involves the modulation of signaling pathways associated with inflammation, making these compounds candidates for treating inflammatory diseases.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. The compound's structure allows it to interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression . Notably, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl derivatives | MAO-B inhibition | Not specified |

| Chovatia et al. | 1-acetyl-3,5-diphenyl derivatives | Antitubercular activity | 6.25 µg/mL |

| Burguete et al. | 1,5-diaryl pyrazoles | Antibacterial activity against E. coli | Not specified |

The biological activities of (Z)-N'-(5-bromo-2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory and proliferative processes.

- Receptor Modulation : These compounds can modulate receptors related to pain and inflammation, thereby reducing symptoms.

- DNA Interaction : Some derivatives interact with DNA or RNA, leading to disruptions in replication and transcription in cancer cells.

属性

IUPAC Name |

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2/c1-11-16(12-5-3-2-4-6-12)21-22-17(11)18(25)23-20-10-13-9-14(19)7-8-15(13)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIKLTZFXCEORD-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。